molecular formula C3H4F3NO2 B031342 3,3,3-Trifluoro-DL-alanine CAS No. 17463-43-3

3,3,3-Trifluoro-DL-alanine

Cat. No. B031342
CAS RN: 17463-43-3
M. Wt: 143.06 g/mol
InChI Key: HMJQKIDUCWWIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-DL-alanine is a fluorinated analog of the amino acid alanine. It's of interest in chemistry due to its unique properties imparted by the trifluoro group.

Synthesis Analysis

Several studies have focused on the synthesis of fluorinated amino acids. For instance, a study by Huguenot and Brigaud (2006) described the synthesis of α-trifluoromethyl alanines, offering insights into the synthesis of similar trifluoro amino acids like 3,3,3-Trifluoro-DL-alanine (Huguenot & Brigaud, 2006).

Molecular Structure Analysis

Research on DL-alanine derivatives provides insights into the molecular structure of 3,3,3-Trifluoro-DL-alanine. A study of DL-alanine nitrate by Bahadur and Rajaram (1995) analyzed the crystal structure, potentially similar to 3,3,3-Trifluoro-DL-alanine (Bahadur & Rajaram, 1995).

Chemical Reactions and Properties

Fluorinated amino acids often exhibit unique chemical behaviors. For example, Wang et al. (1981) discussed the characteristics of β, β, β-trifluoroalanine, including its reactivity, which can be relevant for understanding the chemical reactions of 3,3,3-Trifluoro-DL-alanine (Wang & Walsh, 1981).

Physical Properties Analysis

Studies on fluorinated alanines can shed light on the physical properties of 3,3,3-Trifluoro-DL-alanine. For instance, Wang et al. (2011) developed a method for the synthesis of ω-trifluoromethyl-containing amino acids, which may have physical properties similar to 3,3,3-Trifluoro-DL-alanine (Wang et al., 2011).

Chemical Properties Analysis

Research on DL-alanine and its derivatives provides insight into the chemical properties of 3,3,3-Trifluoro-DL-alanine. A study by Zheng et al. (2022) discussed a dl-alanine covalently bonded arsenotungstate, which showcases the potential chemical properties and applications of alanine derivatives, including fluorinated variants (Zheng et al., 2022).

Scientific Research Applications

  • It is utilized in structural and vibrational spectroscopic studies of amino acid hexafluorosilicates (Ghazaryan, Fleck, & Petrosyan, 2012).

  • Acts as an inhibitor of the enzyme cytoplasmic aspartate transaminase-1, demonstrating its potential in biochemical research (Relimpio, Slebe, & Martinez‐Carrion, 1975).

  • Found to be an effective inducer for D-amino acid oxidase production in Trigonopsis variabilis, showing promise in biotechnological applications (Gupta, Gundampati, & Debnath, 2012).

  • Inactivates alanine racemases from Salmonella typhimurium and Bacillus stearothermophilus, useful for studies in microbial physiology and antibiotic resistance (Faraci & Walsh, 1989).

  • Inhibits the growth of Leuconostoc dextranicum 8086, with its toxicity being competitively reversed by leucine, indicating potential use in studying microbial interactions and control (Edelson, Skinner, Ravel, & Shive, 1959).

  • Used as a new non-linear optical material with higher efficiency than standard KDP in photonics and materials science research (Dhas & Natarajan, 2008).

  • Essential in the metabolism of animals, plants, and microorganisms, and used as a precursor for many industrial chemicals in diverse sectors such as medicine, feed, food, and environmental applications (Wang, Mao, Wang, Ma, & Chen, 2021).

  • Its cationic form is characterized by a positively charged amino group and an uncharged carboxylic acid group, with its structure stabilized by a three-dimensional network of interactions, useful in crystallography and structural biology (Rajagopal, Krishnakumar, Nandhini, Mostad, & Natarajan, 2003).

  • When covalently bonded to giant arsenotungstate, it exhibits rapid photochromic and decent proton conduction properties, relevant in materials science and photochemistry (Zheng, Yang, Niu, Ye, Ma, Wang, & Niu, 2022).

properties

IUPAC Name

2-amino-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJQKIDUCWWIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-DL-alanine

CAS RN

17463-43-3
Record name 3,3,3-Trifluoroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17463-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-trifluoro-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.692
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-DL-alanine
Reactant of Route 2
3,3,3-Trifluoro-DL-alanine
Reactant of Route 3
3,3,3-Trifluoro-DL-alanine
Reactant of Route 4
3,3,3-Trifluoro-DL-alanine
Reactant of Route 5
3,3,3-Trifluoro-DL-alanine
Reactant of Route 6
Reactant of Route 6
3,3,3-Trifluoro-DL-alanine

Citations

For This Compound
29
Citations
KA Cummings - Biophysical Journal, 2013 - cell.com
N-Methyl-D-Aspartate receptors (NMDARs) are ligand-gated ion channels that mediate excitatory neurotransmission in the mammalian central nervous system. They are required for …
Number of citations: 3 www.cell.com
A Sutherland, CL Willis - Natural product reports, 2000 - pubs.rsc.org
1 Introduction 2 α-Amino acids with hydrocarbon side-chains (alanine, glycine, leucine, phenylalanine and valine) 3 α-Amino acids with aliphatic hydroxylated or thiolated side-chains (…
Number of citations: 169 pubs.rsc.org
WS Faraci, CT Walsh - Biochemistry, 1989 - ACS Publications
Department of Biological Chemistry and Molecular Pharmacology, Harvard Medical School, Boston, Massachusetts 02115 Received June 8, 1988; Revised Manuscript Received …
Number of citations: 89 pubs.acs.org
Y Mao, A Kleinberg, Y Zhao, S Raidas, N Li - Analytical Chemistry, 2020 - ACS Publications
Trifluoroacetic acid (TFA) is a commonly used mobile phase additive in liquid chromatography–mass spectrometry (LC-MS)-based biopharmaceutical characterization to enhance …
Number of citations: 8 pubs.acs.org
KA Cummings, GK Popescu - Journal of General Physiology, 2015 - rupress.org
N-methyl-d-aspartate (NMDA) receptors are the only neurotransmitter receptors whose activation requires two distinct agonists. Heterotetramers of two GluN1 and two GluN2 subunits, …
Number of citations: 79 rupress.org
D Liger, A Masson, D Blanot… - European journal of …, 1995 - Wiley Online Library
The UDP‐N ‐acetylmuramate:l‐alanine ligase of Escherichia coli was over‐produced in strains harbouring recombinant plasmids bearing the murC gene under the control of the lac or …
Number of citations: 95 febs.onlinelibrary.wiley.com
D Liger, D Blanot, J van Heijenoort - FEMS microbiology letters, 1991 - academic.oup.com
An extract from Escherichia coli containing the l-alanine-adding enzyme with a high specific activity was prepared. Several compounds structurally related to l-alanine were tested as …
Number of citations: 26 academic.oup.com
RS Phillips, RK Dua - Archives of biochemistry and biophysics, 1992 - Elsevier
lndole Protects Tryptophan Indole-lyase, but Not Tryptophan Synthase, from Inactivation by Trifluoroalanine Page 1 ARCHIVES OF BIOCHEMISTRY AND BIOPHYSICS Vol. 296, No. 2, …
Number of citations: 11 www.sciencedirect.com
S Lomash, S Chittori, M Mayer - Biophysical Journal, 2013 - cell.com
Glutamate receptors ion channels (iGluRs) mediate excitatory transmission at synapses in the vertebrate CNS, but have homologs in bacteria and plants. We present a structural and …
Number of citations: 3 www.cell.com
H Yu, GK Popescu - Biophysical Journal, 2013 - cell.com
N-methyl-D-aspartate (NMDA) receptors mediate excitatory synaptic transmission in central nervous system and play important roles in development and synaptic plasticity, but have …
Number of citations: 3 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.